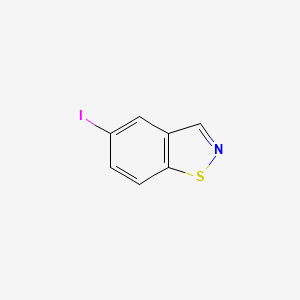

5-Iodo-1,2-benzothiazole

概要

説明

5-Iodo-1,2-benzothiazole is a chemical compound with the molecular weight of 261.09 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The IUPAC name for this compound is 5-iodobenzo[d]isothiazole . The InChI code for this compound is 1S/C7H4INS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H .Chemical Reactions Analysis

Benzothiazole synthesis involves a sequence of reactions including the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Physical and Chemical Properties Analysis

This compound is a powder at room temperature .科学的研究の応用

Pharmacological Significance

Benzothiazoles are pivotal in the drug discovery realm, possessing a broad spectrum of pharmacological activities. These compounds are integral to the development of chemotherapeutic agents due to their structural simplicity and ease of synthesis. Benzothiazole derivatives exhibit antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, with some being utilized in clinical treatments for various diseases (Kamal et al., 2015; Ahmed et al., 2012).

Anticancer Applications

A significant area of research for benzothiazole derivatives is in anticancer drug development. Structural modifications of the benzothiazole scaffold have led to the emergence of potent antitumor agents. These compounds, through various mechanisms, have shown promising results in inhibiting tumor growth and metastasis, emphasizing their potential in cancer chemotherapy (Keri et al., 2015; Pathak et al., 2019).

Biological Activities and Drug Design

The versatile biological activities of benzothiazole derivatives have made them a focus for new drug designs. These compounds have been investigated for their roles in addressing a myriad of diseases beyond cancer, including microbial infections, inflammation, and neurodegenerative diseases. Their ability to bind to various biomolecules has been a key factor in the development of targeted therapies, providing a foundation for future pharmaceutical advancements (Law & Yeong, 2022; Bhat & Belagali, 2020).

Antimicrobial and Antiviral Agents

The antimicrobial and antiviral properties of benzothiazole derivatives have been extensively documented, showcasing their potential as effective agents against a range of pathogens. Their diverse modes of action and ability to be modified for enhanced activity make them promising candidates for addressing the global challenge of drug-resistant infections (Elamin et al., 2020).

作用機序

Target of Action

5-Iodo-1,2-benzothiazole is a derivative of benzothiazole, a class of compounds known for their broad spectrum of biological activities . Benzothiazole derivatives have been found to exhibit anti-tubercular properties, with potent inhibitory effects against M. tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, such as dpre1, and inhibit their function . This interaction disrupts the normal functioning of the target, leading to changes in the biochemical processes of the organism.

Biochemical Pathways

The inhibition of DprE1 by benzothiazole derivatives disrupts the biosynthesis of arabinogalactan . This leads to a deficiency in the mycobacterial cell wall, affecting the survival and proliferation of the bacteria . The downstream effects of this disruption can include impaired bacterial growth and increased susceptibility to other anti-tubercular drugs .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of DprE1 and the subsequent disruption of arabinogalactan biosynthesis . This can lead to impaired bacterial growth and potentially, bacterial death .

Safety and Hazards

将来の方向性

Benzothiazole derivatives, including 5-Iodo-1,2-benzothiazole, are being explored for their potential as anti-tubercular compounds . The inhibitory concentrations of newly synthesized molecules have been compared with standard reference drugs, and new benzothiazole derivatives have shown better inhibition potency against M. tuberculosis .

生化学分析

Biochemical Properties

5-Iodo-1,2-benzothiazole has been found to interact with various biomolecules. For instance, benzothiazole derivatives have been shown to inhibit BCL-2, a protein that plays a key role in apoptosis

Cellular Effects

For example, certain benzothiazole derivatives have demonstrated antiviral properties , suggesting that this compound may also influence cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .

Metabolic Pathways

Benzothiazole derivatives have been shown to interact with various enzymes and cofactors , suggesting that this compound may also be involved in certain metabolic pathways.

特性

IUPAC Name |

5-iodo-1,2-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHBDNSAOPGJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C=NS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-methyl-N-(6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B3217011.png)

![6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3217022.png)

![5-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine](/img/structure/B3217104.png)

![Spiro[chroman-2,4'-piperidin]-6-OL](/img/structure/B3217111.png)